molecular formula C22H22F3N3O3 B560116 GSK2636771 CAS No. 1372540-25-4

GSK2636771

Cat. No.: B560116
CAS No.: 1372540-25-4
M. Wt: 433.4 g/mol
InChI Key: XTKLTGBKIDQGQL-UHFFFAOYSA-N
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Description

GSK-2636771 is a potent, orally bioavailable, adenosine triphosphate-competitive, selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). This compound has been developed by GlaxoSmithKline for the treatment of advanced solid tumors, particularly those with phosphatase and tensin homolog (PTEN) deficiency .

Preparation Methods

The synthesis of GSK-2636771 involves several steps, starting from commercially available starting materialsThe industrial production methods involve optimizing these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

GSK-2636771 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s selectivity and potency. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Mechanism of Action

GSK-2636771 exerts its effects by selectively inhibiting the activity of PI3Kβ, a key enzyme in the PI3K/protein kinase B (AKT) signaling pathway. This inhibition leads to a decrease in the phosphorylation of AKT, resulting in reduced cell proliferation and increased apoptosis in PTEN-deficient tumor cells. The compound’s selectivity for PI3Kβ over other isoforms minimizes off-target effects and enhances its therapeutic potential .

Comparison with Similar Compounds

GSK-2636771 is unique in its selective inhibition of PI3Kβ, distinguishing it from other PI3K inhibitors that target multiple isoforms. Similar compounds include:

GSK-2636771’s selectivity for PI3Kβ makes it a valuable tool for studying the specific role of this isoform in cancer biology and developing targeted therapies for PTEN-deficient tumors .

Biological Activity

GSK2636771 is a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) pathway, which plays a crucial role in various cancer types, particularly those with PTEN deficiency or alterations in the PIK3CB gene. This article reviews the biological activity of this compound, focusing on its mechanism of action, clinical trial results, and potential therapeutic applications.

This compound specifically targets the p110β isoform of PI3K, which is implicated in tumor growth and survival. By inhibiting this pathway, this compound aims to reduce tumor cell proliferation and induce apoptosis. The compound has demonstrated a high selectivity for p110β over other PI3K isoforms, with an KiK_i value of 0.89 nmol/L and an IC50IC_{50} of 5.2 nmol/L, indicating its potential efficacy in treating cancers characterized by aberrant PI3K signaling .

Phase I Trials

A first-in-human study assessed the safety and pharmacodynamics of this compound in patients with advanced solid tumors. Key findings include:

  • Dosage and Safety : The recommended phase II dose (RP2D) was established at 400 mg/day. The study reported manageable side effects, with dose-limiting toxicities including hypophosphatemia and hypocalcemia .
  • Pharmacodynamic Effects : Inhibition of phosphorylated AKT (Ser473) was observed in tumor biopsies and platelet-rich plasma, confirming the drug's target engagement .
  • Antitumor Activity : Among 65 patients treated, there was a notable clinical benefit observed in those with PTEN-deficient tumors. One patient exhibited a partial response lasting over a year, while others demonstrated stable disease for extended periods .

Combination Therapies

Subsequent studies explored this compound in combination with other agents:

  • With Enzalutamide : A phase I study combining this compound with enzalutamide showed limited antitumor activity but indicated a manageable safety profile. The combination did not significantly enhance efficacy compared to monotherapy .
  • With Pembrolizumab : In another trial, this compound was combined with pembrolizumab for patients with PD-1 refractory metastatic melanoma. Preliminary results suggested promising antitumor activity with a decrease in tumor burden observed in some patients .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Patient with Castrate-Resistant Prostate Cancer (CRPC) : A patient harboring PIK3CB amplification experienced a durable partial response lasting over one year while on this compound monotherapy .
  • Advanced Solid Tumors : In a cohort of patients with advanced solid tumors characterized by PTEN loss or PIK3CB aberrations, approximately 50% achieved non-progression at 12 weeks when treated with this compound combined with enzalutamide .

Summary of Clinical Trials

Study PhaseCombinationKey Findings
Phase IMonotherapyRP2D: 400 mg/day; manageable safety; partial responses in PTEN-deficient tumors
Phase IEnzalutamideLimited antitumor activity; manageable safety profile
Phase I/IIPembrolizumabPromising activity; decrease in tumor burden noted

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GSK2636771 in inhibiting PI3Kβ, and how does its selectivity compare to other PI3K isoforms?

this compound selectively targets the PI3Kβ isoform by binding to its catalytic subunit p110β, with a reported Ki of 0.89 nM and IC50 of 5.2 nM. It exhibits >900-fold selectivity over PI3Kα and PI3Kγ, and 10-fold over PI3Kδ . Methodologically, researchers should validate isoform specificity using kinase inhibition assays (e.g., competitive binding studies with recombinant PI3K isoforms) and compare cellular effects in models expressing different PI3K variants. Western blotting for downstream markers like pAKT/AKT ratios can confirm pathway inhibition specificity .

Q. Which preclinical models are most appropriate for studying this compound's antitumor effects?

PTEN-deficient cell lines and xenografts are optimal, as PTEN loss hyperactivates the PI3K/AKT/mTOR pathway, making these models sensitive to PI3Kβ inhibition. For example, in cutaneous squamous cell carcinoma (cSCC) IC1 cells, this compound reduced cell viability by ~40% (cell count) and ~70% (absorbance), demonstrating its efficacy . Researchers should prioritize models with confirmed PTEN deletion/mutation or PIK3CB amplification, as these genetic alterations correlate with clinical response in prostate cancer .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in vivo?

Use oral dosing at 400 mg/day (RP2D, derived from phase I trials) and measure plasma exposure via LC-MS/MS. Monitor pAKT/AKT suppression in tumor biopsies or surrogate tissues (e.g., platelets) to confirm target engagement. PK/PD correlations should be analyzed using nonlinear mixed-effects modeling to account for interpatient variability .

Advanced Research Questions

Q. What experimental strategies can overcome resistance to this compound in PTEN-deficient tumors?

Resistance mechanisms may involve compensatory activation of parallel pathways (e.g., PI3Kα). Combinatorial therapy with isoform-specific inhibitors (e.g., BYL719, a PI3Kα inhibitor) synergistically reduced cSCC IC1 cell viability by ~70% in vitro . Researchers should screen for adaptive signaling changes using phosphoproteomics and validate combinations in patient-derived xenografts (PDXs). Dose-escalation studies with staggered dosing schedules can mitigate toxicity while maintaining efficacy .

Q. How can predictive biomarkers of GSK3β inhibition be identified and validated?

Prioritize genomic biomarkers like PIK3CB amplification or PTEN loss via next-generation sequencing (NGS) in tumor biopsies. Functional biomarkers include sustained pAKT suppression (>50% reduction from baseline) in serial blood samples . For validation, use orthogonal assays such as immunohistochemistry (IHC) for PTEN expression and digital droplet PCR (ddPCR) for PIK3CB copy number variation. Retrospective analysis of phase I/II trial data (e.g., NCT02215096) can correlate biomarker status with clinical outcomes .

Q. What methodologies are recommended for assessing this compound's off-target effects in metabolic studies?

In adipocyte models, monitor insulin sensitivity via glucose uptake assays and serum markers (e.g., FFA, BCAA levels). This compound reduced AKT phosphorylation in adipocytes without impairing insulin signaling in hepatocytes, highlighting tissue-specific effects . Use PI3Kβ-knockout mice or isoform-specific inhibitors (e.g., TGX-221) as controls to distinguish on-target vs. off-target metabolic effects .

Q. How should researchers optimize in vitro assays for PI3Kβ inhibition in heterogeneous tumor populations?

Employ 3D spheroid models or co-cultures with stromal cells to mimic tumor microenvironments. Measure drug penetration using fluorescently labeled this compound and quantify apoptosis via caspase-3/7 activity assays. Single-cell RNA sequencing can identify subpopulations with intrinsic resistance, such as those overexpressing PI3Kα or mTOR .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies between preclinical and clinical efficacy (e.g., limited antitumor activity in prostate cancer trials despite strong preclinical data) may arise from tumor heterogeneity or compensatory pathways. Address this by integrating multi-omics datasets to identify confounding factors .
  • Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines, and clinical data usage complies with GDPR/HIPAA. Explicitly document informed consent processes in trial-derived datasets .

Properties

IUPAC Name

2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-13-15(4-3-5-18(13)22(23,24)25)12-28-14(2)26-20-17(21(29)30)10-16(11-19(20)28)27-6-8-31-9-7-27/h3-5,10-11H,6-9,12H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKLTGBKIDQGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160124
Record name GSK-2636771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372540-25-4
Record name GSK-2636771
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1372540254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2636771
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2636771
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10160124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2636771
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW94IAT0LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An aqueous solution of 2 N LiOH (1.2 mL) was added to a solution of methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate, prepared as described in Example 30 (180 mg, 0.4 mmol) in THF (10 mL) and stirred at 50° C. for 1 h. When TLC showed no starting material remaining, the mixture was cooled to rt and THF was removed under reduced pressure. The pH of the mixture was acidified to pH 3. The suspension was filtered and the filtrate was collected, and washed with water (10 mL) to give the product as a white solid (152 mg, yield 88%). 1H NMR (300 MHz, DMSO-d6): δ ppm 2.46 (s, 3H), 2.54 (s, 3H), 3.10 (t, 4H, J=4.8 Hz), 3.73 (t, 4H, J=4.8 Hz), 5.63 (s, 2H), 6.37 (d, 1H, J=7.8 Hz), 7.26 (t, 1H, J=7.8 Hz), 7.35 (d, 1H, J=2.4 Hz), 7.44 (d, 1H, J=2.4 Hz), 7.62 (d, 1H, J=7.8 Hz); LC-MS: m/e=434 [M+1]+.
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Example 30
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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